molecular formula C30H42N2O11 B12293716 Trandolapril Acyl--D-glucuronide

Trandolapril Acyl--D-glucuronide

Cat. No.: B12293716
M. Wt: 606.7 g/mol
InChI Key: XIVXFEAPQLOONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Acyl–D-glucuronide involves the conjugation of trandolapril with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of Trandolapril Acyl–D-glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity .

Properties

Molecular Formula

C30H42N2O11

Molecular Weight

606.7 g/mol

IUPAC Name

6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)

InChI Key

XIVXFEAPQLOONX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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